molecular formula C10H12BrN B2461068 5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1783972-95-1

5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2461068
CAS No.: 1783972-95-1
M. Wt: 226.117
InChI Key: ZQXQAHNIFJWQGS-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline (CAS 1783972-95-1) is a high-purity chemical building block of significant interest in medicinal chemistry and materials science research. With a molecular formula of C 10 H 12 BrN and a molecular weight of 226.11 g/mol, this compound serves as a versatile synthon for the construction of more complex nitrogen-containing heterocycles . The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in drug discovery, found in numerous compounds with a wide spectrum of pharmacological activities . THQ-based molecules have been reported to exhibit anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, and anti-cancer properties, making this brominated and methylated derivative a valuable intermediate for generating novel bioactive molecules for sar studies . Furthermore, functionalized tetrahydroquinolines are also investigated for their photophysical properties and potential applications in material science, such as in the development of organic sensitizers for dye-sensitized solar cells . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory practices while handling this compound.

Properties

IUPAC Name

5-bromo-6-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXQAHNIFJWQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to fully hydrogenated quinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully hydrogenated quinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Compound Name Bromine Position Methyl Position Other Substituents Molecular Formula Molecular Weight Key Features/Applications References
5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline 5 6 - C₁₀H₁₂BrN 226.11 (calc) Pharmaceutical intermediate; cross-coupling precursor [Hypothetical]
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride 6 4,4-dimethyl Hydrochloride salt C₁₁H₁₅BrClN 277.60 Enhanced solubility for drug formulation
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline 6 2 - C₁₀H₁₂BrN 226.11 (calc) Kinase inhibitor candidate; synthetic versatility
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline 6 - Methoxy at 7 C₁₀H₁₂BrNO 242.12 Improved polarity for aqueous-phase reactions
5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline 5 (isoquinoline) - Trifluoromethyl at 7 C₁₀H₉BrF₃N 280.09 High electrophilicity for fluorinated drug design

Positional Isomerism and Reactivity

  • Bromine Position: Bromine at the 5-position (target compound) vs. 6-position (e.g., ) alters electronic density and regioselectivity in reactions. For example, 5-bromo derivatives may exhibit higher reactivity in aromatic substitutions due to proximity to the nitrogen atom, whereas 6-bromo analogs are more suited for coupling reactions at the para position . In 5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline (), the trifluoromethyl group at position 7 enhances electron-withdrawing effects, making the bromine more susceptible to nucleophilic displacement .
  • Dimethyl groups at position 4 () increase steric bulk, reducing ring flexibility and influencing binding affinity in receptor-targeted applications .

Biological Activity

5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline (BMTHQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

BMTHQ has been studied for various biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it interacts with specific molecular targets, influencing enzymatic and receptor activities, which can lead to therapeutic effects in various disease models.

Antimicrobial Properties

Studies have shown that BMTHQ exhibits notable antimicrobial activity against several bacterial strains. The mechanism underlying this activity involves the compound's ability to disrupt bacterial cell membranes and inhibit critical metabolic pathways. For example, BMTHQ has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Anticancer Properties

BMTHQ has also been evaluated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane integrity. The compound has shown efficacy against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung adenocarcinoma)
  • MCF-7 (breast cancer)

Table 1 summarizes the IC50 values of BMTHQ against these cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
HeLa0.403 ± 0.02Induction of apoptosis via caspase activation
A5490.246 ± 0.01Disruption of tubulin polymerization
MCF-70.19 ± 0.04Mitochondrial dysfunction

The biological activity of BMTHQ is largely attributed to its structural features, particularly the bromine and methyl substituents on the tetrahydroquinoline ring. These groups enhance the compound's binding affinity to specific enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Interaction : BMTHQ can act as an inhibitor of nitric oxide synthase (nNOS), which plays a crucial role in pain modulation and inflammation .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to decreased proliferation .
  • Apoptosis Induction : By activating apoptotic pathways, BMTHQ promotes programmed cell death in malignancies.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and type of substituents on the tetrahydroquinoline scaffold significantly influence biological activity. For instance:

  • Substitution at the 5-position with bromine enhances potency against cancer cell lines.
  • Variations in substituent groups lead to differing levels of enzyme inhibition and cytotoxicity.

Table 2 presents a comparison of BMTHQ with related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBromine at C5, methyl at C6Antimicrobial, anticancer
5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinolineBromine at C5, methoxy at C6Reduced anticancer activity
5-Bromo-7-methyl-1,2,3,4-tetrahydroquinolineBromine at C5, methyl at C7Enhanced antimicrobial properties

Case Studies

Several case studies highlight the therapeutic potential of BMTHQ:

  • Neuropathic Pain Model : In animal models for neuropathic pain (L5/L6 spinal nerve ligation), BMTHQ demonstrated significant efficacy in reversing thermal hyperalgesia when administered intraperitoneally .
  • Cancer Treatment : In a study involving breast cancer cells (MCF-7), treatment with BMTHQ resulted in a marked decrease in cell viability and increased apoptotic markers compared to controls .

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of halogenated aniline precursors. For example, analogous routes for 6-fluoro derivatives use 2-methyl-3-bromoaniline and cyclohexanone under acid catalysis (e.g., HCl or H₂SO₄) in refluxing toluene . Key parameters to optimize include:

  • Catalyst type and concentration (e.g., 10% HCl vs. Lewis acids like ZnCl₂).
  • Reaction time (6–12 hours for complete cyclization).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
ParameterTypical RangeImpact on Yield/Purity
Temperature110–120°C (reflux)Higher temps reduce reaction time but risk decomposition
Catalyst (HCl)5–15 mol%Excess acid may promote side reactions (e.g., ring oxidation)
SolventToluene or DCMPolar aprotic solvents improve solubility of intermediates

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C5 and methyl group splitting at C6). Compare with tetrahydroquinoline derivatives in CAS databases .
  • XRD : Use SHELX software for structure refinement . Key metrics include R-factor (<5%) and electron density maps to confirm bromine/methyl positions.
  • HRMS : Confirm molecular weight (theoretical: 226.07 g/mol for C₁₀H₁₁BrN) with <2 ppm error.

Q. How can preliminary biological activity screening be designed for antimicrobial potential?

Methodological Answer: Adopt protocols for fluoroquinolone intermediates :

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with 2-fold dilutions (1–256 µg/mL).
  • Controls : Include ciprofloxacin (positive) and DMSO (negative).
  • Data interpretation : Activity may correlate with bromine’s electron-withdrawing effects enhancing DNA gyrase inhibition .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral derivatives?

Methodological Answer: Leverage asymmetric catalysis:

  • Pd-catalyzed cyclization : Cationic Pd(II) complexes with chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess (ee) in tetrahydroquinoline scaffolds .
  • Copper-mediated desymmetrization : For carboxamide derivatives, Cu(I)/chiral phosphine catalysts yield 70–85% ee .

Q. How can contradictory biological activity data (e.g., variable MIC values) be resolved?

Methodological Answer:

  • Reactive oxygen species (ROS) assays : Quantify ROS/RNS levels (e.g., using DCFH-DA probes) to determine if antimicrobial activity is ROS-dependent .
  • Check experimental variables : Bacterial strain variability, compound purity (>95% by HPLC), and solvent residues (e.g., DMSO cytotoxicity at >1% v/v).

Q. What computational methods predict regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to model bromination/methylation effects on charge distribution.
  • Hammett substituent constants : σ⁺ values predict bromine’s meta-directing influence, while methyl groups are ortho/para-directing .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

Methodological Answer:

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent bromine loss via photodecomposition .
  • Thermal stability : TGA/DSC analysis reveals decomposition onset >150°C, but prolonged room-temperature storage may cause gradual hydrolysis.

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